Cas no 1355225-27-2 (2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)

2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C17H19NO2S/c19-17(20-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-21-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2
- InChIKey: UGXBZNUMUDCOCK-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCCCC1C1SC=CC=1
2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500263-1g |
Benzyl2-(thiophen-2-yl)piperidine-1-carboxylate |
1355225-27-2 | 97% | 1g |
$1061 | 2023-01-19 |
2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl esterに関する追加情報
2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester
The compound with CAS No. 1355225-27-2, known as 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring, a thiophene moiety, and a benzyl ester group. The piperidine ring serves as the central framework, while the thiophene group introduces aromaticity and potential electronic effects, and the benzyl ester adds functionality for further chemical modifications.
Recent studies have highlighted the potential of 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules. For instance, the compound has been investigated for its role in modulating G protein-coupled receptors (GPCRs), which are critical targets in various therapeutic areas, including cardiovascular diseases, neurodegenerative disorders, and cancer. The thiophene moiety in this compound has been shown to enhance ligand-receptor interactions due to its unique electronic properties and planar geometry.
In terms of synthesis, 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester can be prepared through a variety of methods, including coupling reactions and ring-forming techniques. One common approach involves the reaction of thiophene derivatives with piperidine precursors under specific conditions to form the desired product. The introduction of the benzyl ester group typically involves an esterification step, which can be optimized to ensure high yields and purity.
From a structural standpoint, the compound's piperidine ring contributes to its flexibility and ability to adopt various conformations. This flexibility is crucial for its interactions with biological targets. The thiophene group, on the other hand, introduces aromaticity and potential π–π stacking interactions, which are often desirable in drug design for improving molecular stability and bioavailability.
Recent advancements in computational chemistry have allowed researchers to model the behavior of 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester at atomic resolution. These studies have provided insights into its electronic properties, solubility profiles, and potential for metabolic stability. For example, molecular docking simulations have revealed that the compound can bind effectively to certain enzyme active sites, suggesting its potential as a lead compound in drug development.
In addition to its pharmacological applications, 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester has also been studied for its role in materials science. Its unique combination of aromaticity and flexibility makes it a candidate for use in organic electronics and sensors. Researchers have explored its ability to form self-assembled monolayers (SAMs) on various surfaces, which could be useful in creating advanced materials with tailored properties.
The synthesis and characterization of CAS No. 1355225-27-2 have been detailed in numerous scientific publications. These studies emphasize the importance of understanding the relationship between molecular structure and function. By manipulating the substituents on the piperidine ring or modifying the thiophene group, chemists can tailor the properties of this compound for specific applications.
In conclusion, 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester is a versatile molecule with significant potential in both pharmacology and materials science. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex chemical systems.
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